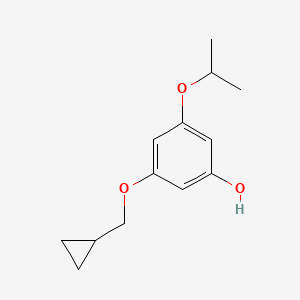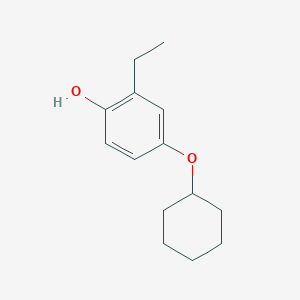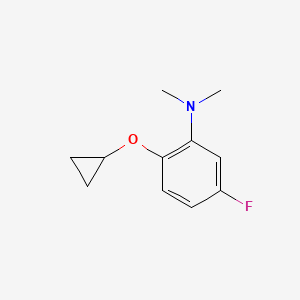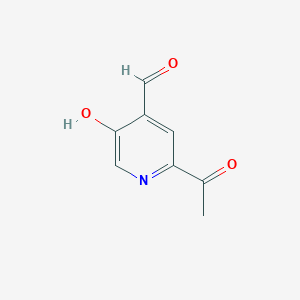
4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is part of the pyridine-2,5-dicarboxamide family, which is known for its diverse applications in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites .
Méthodes De Préparation
The synthesis of 4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide involves several steps. The synthetic routes typically include the reaction of pyridine derivatives with cyclopropyl and methyl groups under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes . Industrial production methods may involve large-scale reactions in controlled environments to ensure high purity and yield of the compound .
Analyse Des Réactions Chimiques
4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amides.
Applications De Recherche Scientifique
4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound acts as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic processes, facilitating organic transformations and stabilizing reactive intermediates .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-dicarboxamide can be compared with other similar compounds such as:
4-Cyclopropoxy-N2,N5,N5-trimethylpyridine-2,5-diamine: This compound has a similar structure but differs in the presence of amine groups instead of carboxamide groups.
4-Cyclopropoxy-N2,N2,N5-trimethylpyridine-2,5-diamine: Another similar compound with slight variations in the functional groups attached to the pyridine ring.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical properties and applications.
Propriétés
Formule moléculaire |
C13H17N3O3 |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-N,2-N,5-N-trimethylpyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)9-7-15-10(13(18)16(2)3)6-11(9)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,14,17) |
Clé InChI |
RAJGVTAPZPAYSA-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CN=C(C=C1OC2CC2)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















